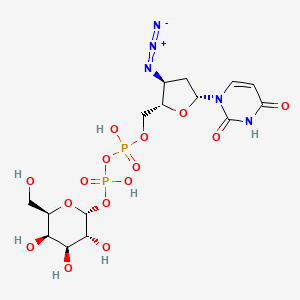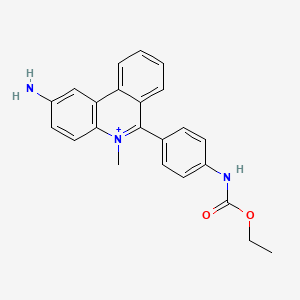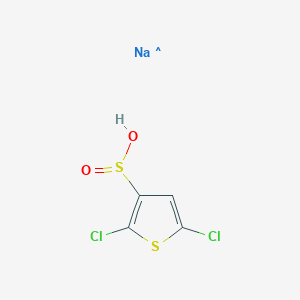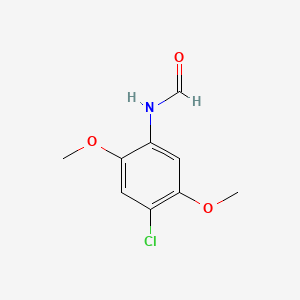
Actinomycin D, 8-amino-7-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Actinomycin D, 8-amino-7-hydroxy- is a derivative of actinomycin D, a well-known antibiotic and antitumor agent. Actinomycin D was first isolated from Streptomyces parvulus and has been widely studied for its ability to bind DNA and inhibit RNA synthesis. The 8-amino-7-hydroxy- derivative has been synthesized to enhance its biological activity and reduce toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Actinomycin D, 8-amino-7-hydroxy- involves several steps. One common method includes the nitration of actinomycin D to produce 7-nitro-actinomycin D, followed by reduction to yield 7-amino-actinomycin D. The hydroxylation of 7-amino-actinomycin D then produces the desired 8-amino-7-hydroxy- derivative .
Industrial Production Methods
Industrial production of Actinomycin D, 8-amino-7-hydroxy- typically involves fermentation of Streptomyces parvulus followed by chemical modification. The fermentation process is optimized to produce high yields of actinomycin D, which is then subjected to the synthetic steps mentioned above to obtain the 8-amino-7-hydroxy- derivative .
Chemical Reactions Analysis
Types of Reactions
Actinomycin D, 8-amino-7-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and subsequent substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation is typically carried out using chlorine or bromine, followed by substitution with nucleophiles like ammonia or amines.
Major Products
The major products formed from these reactions include various substituted derivatives of actinomycin D, which can have different biological activities and properties .
Scientific Research Applications
Actinomycin D, 8-amino-7-hydroxy- has several scientific research applications:
Chemistry: It is used as a model compound to study DNA-binding properties and the effects of chemical modifications on biological activity.
Biology: The compound is used to investigate the mechanisms of DNA transcription and replication.
Medicine: Actinomycin D, 8-amino-7-hydroxy- is studied for its potential as an antitumor agent with reduced toxicity compared to actinomycin D.
Industry: The compound is used in the development of new antibiotics and anticancer drugs
Mechanism of Action
Actinomycin D, 8-amino-7-hydroxy- exerts its effects by binding to DNA and inhibiting RNA synthesis. The compound intercalates between DNA base pairs, preventing the elongation of RNA chains by RNA polymerase. This inhibition of transcription leads to a decrease in protein synthesis and ultimately cell death. The 8-amino-7-hydroxy- modification enhances the binding affinity and specificity of the compound for DNA, making it more effective as an antitumor agent .
Comparison with Similar Compounds
Actinomycin D, 8-amino-7-hydroxy- is unique compared to other actinomycin derivatives due to its enhanced biological activity and reduced toxicity. Similar compounds include:
7-amino-actinomycin D: This compound has similar DNA-binding properties but lacks the hydroxyl group, making it less effective.
7-hydroxy-actinomycin D: This derivative has a hydroxyl group but lacks the amino group, resulting in different biological activity.
Actinomycin X: Another derivative with different substitutions that affect its DNA-binding and biological properties
Actinomycin D, 8-amino-7-hydroxy- stands out due to its balanced combination of amino and hydroxyl groups, which contribute to its superior antitumor efficacy and reduced side effects.
Properties
CAS No. |
95045-12-8 |
|---|---|
Molecular Formula |
C62H87N13O17 |
Molecular Weight |
1286.4 g/mol |
IUPAC Name |
2,8-diamino-3-hydroxy-4,6-dimethyl-7-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H87N13O17/c1-25(2)41-59(86)74-21-17-19-33(74)57(84)70(13)23-35(76)72(15)47(27(5)6)61(88)90-31(11)43(55(82)66-41)68-53(80)37-39(63)49(78)29(9)51-45(37)65-46-38(40(64)50(79)30(10)52(46)92-51)54(81)69-44-32(12)91-62(89)48(28(7)8)73(16)36(77)24-71(14)58(85)34-20-18-22-75(34)60(87)42(26(3)4)67-56(44)83/h25-28,31-34,41-44,47-48,78H,17-24,63-64H2,1-16H3,(H,66,82)(H,67,83)(H,68,80)(H,69,81) |
InChI Key |
VWOCNFIGQGBJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C(C(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)


![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)









